molecular formula C15H25NO4 B2541522 2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2228783-95-5

2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2541522
CAS No.: 2228783-95-5
M. Wt: 283.368
InChI Key: YVHHDDZFVFHAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Stereoisomers

Research on the synthesis of stereoisomers of similar compounds has demonstrated advancements in organic chemistry, particularly in the development of unnatural amino acids. For example, Bakonyi et al. (2013) achieved the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the potential for creating diverse molecular architectures for further scientific study (Bakonyi et al., 2013).

Crystal Structure Analysis

Cetina et al. (2003) conducted a detailed crystal and molecular structure analysis of a derivative of 1-aminocyclopropanecarboxylic acid, revealing insights into the molecular conformation and intermolecular interactions. This type of analysis is crucial for understanding the physical and chemical properties of novel compounds (Cetina et al., 2003).

Synthesis of Functionalized Amino Acid Derivatives

The synthesis of functionalized amino acid derivatives has been explored for designing new pharmacophores, with Kumar et al. (2009) evaluating a series of derivatives for their cytotoxicity against human cancer cell lines. This research is indicative of the compound's relevance in medicinal chemistry and drug design (Kumar et al., 2009).

Development of New Materials

Research on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) demonstrates the application of similar compounds in material science. Hsiao et al. (2000) synthesized new polyamides that exhibited high thermal stability and solubility, showcasing the potential of these compounds in the development of advanced materials (Hsiao et al., 2000).

Catalysis and Synthesis Techniques

Heydari et al. (2007) investigated the use of heteropoly acid as a catalyst for N-tert-butoxycarbonylation of amines, demonstrating an efficient and environmentally benign method for modifying amino acids. This research contributes to the field of catalysis and green chemistry (Heydari et al., 2007).

Future Directions

The future directions for this compound could involve its use in the design of peptidomimetic drugs . Due to the pre-organization of functional groups, sterically constrained compounds like this one can potentially be much more efficient and selective ligands for various biological targets .

Properties

IUPAC Name

7,7-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-8-9-6-7-15(10,11(17)18)14(9,4)5/h9-10H,6-8H2,1-5H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHHDDZFVFHAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NC(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.